molecular formula C6H11NO B6282654 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1935565-29-9

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B6282654
CAS RN: 1935565-29-9
M. Wt: 113.2
InChI Key:
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Description

“1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane” is a chemical compound with a molecular weight of 193.63 . It is also known as “methyl 2-oxa-5-azabicyclo [2.2.1]heptane-4-carboxylate hydrochloride” and has the InChI code "1S/C7H11NO3.ClH/c1-10-6 (9)7-2-5 (3-8-7)11-4-7;/h5,8H,2-4H2,1H3;1H" .


Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which includes “this compound”, can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C7H11NO3.ClH/c1-10-6 (9)7-2-5 (3-8-7)11-4-7;/h5,8H,2-4H2,1H3;1H" .


Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of "this compound" . The products of this reaction can be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 193.63 .

Scientific Research Applications

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane has been widely used in organic synthesis and has been used in the synthesis of many biologically active compounds. It has been used in the synthesis of drugs, such as the anti-inflammatory drug celecoxib, and the anti-cancer drug paclitaxel. It has also been used in the synthesis of other pharmaceuticals, such as the anti-fungal drug itraconazole, and the anti-anxiety drug buspirone. In addition, this compound has been used in the synthesis of a variety of other compounds, such as the anti-malarial drug artemisinin, and the anti-HIV drug zidovudine.

Mechanism of Action

Target of Action

The primary targets of 1-methyl-2-oxa-5-azabicyclo[22Related compounds have been used in the preparation of diaza/aza/phthalazines as p38 kinase inhibitors , suggesting potential targets could be kinases involved in inflammation and other cellular processes.

Result of Action

The molecular and cellular effects of 1-methyl-2-oxa-5-azabicyclo[22If the compound acts as a kinase inhibitor, it could potentially alter cellular signaling, leading to changes in cell function or viability .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane interacts with its targets and exerts its effects. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability or activity.

Advantages and Limitations for Lab Experiments

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a relatively stable compound and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is an organocatalyst and can be difficult to control.

Future Directions

There are a number of potential future directions for the use of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane in laboratory experiments. One potential direction is the use of this compound in the synthesis of new drugs and pharmaceuticals. Another potential direction is the use of this compound in the synthesis of new materials, such as polymers and nanomaterials. Additionally, this compound could be used to develop new catalysts for organic reactions, and as a tool for studying enzyme mechanisms. Finally, this compound could be used in the synthesis of new compounds for use in biotechnology and medical research.

Synthesis Methods

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane can be synthesized in a variety of ways, including the use of a Grignard reagent, a Wittig reaction, and a Wittig-Horner reaction. The Grignard reagent is the most commonly used method, as it is the most efficient and produces the highest yields. In this method, a Grignard reagent is reacted with an alkyl halide in the presence of a catalytic amount of copper(I) chloride. The reaction produces an alkyl halide which is then reacted with a base, such as lithium diisopropylamide, to form the this compound product.

Safety and Hazards

The safety information for “1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with γ-amino butyric acid (GABA) receptors, which are crucial for neurotransmission . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to modulation of their activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA receptors can alter neurotransmission, impacting neuronal cell function . Additionally, it may influence the expression of genes related to neurotransmitter synthesis and degradation, thereby affecting overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules such as GABA receptors. This binding can lead to either inhibition or activation of the receptor, depending on the specific site and nature of the interaction . These interactions can result in changes in gene expression, particularly those genes involved in neurotransmitter pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling pathways and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmission and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, such as disruption of normal cellular functions and potential neurotoxicity . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of neurotransmitter synthesis and degradation pathways . These interactions can affect metabolic flux and alter the levels of metabolites involved in neurotransmission.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain . The compound’s distribution is crucial for its activity and function in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity. It is often directed to specific compartments or organelles within the cell, such as the synaptic vesicles in neurons . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, thereby influencing its function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane involves the formation of the bicyclic ring system through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "sodium hydride", "2-bromo-1-butene", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "1. Treatment of 2-methyl-1,3-propanediol with sodium hydride in anhydrous conditions to form the corresponding alkoxide.", "2. Reaction of the alkoxide with 2-bromo-1-butene to form the bicyclic intermediate.", "3. Reduction of the intermediate with sodium borohydride to form the alcohol.", "4. Conversion of the alcohol to the corresponding mesylate using mesyl chloride and triethylamine.", "5. Reaction of the mesylate with sodium bicarbonate to form the bicyclic amine.", "6. Quaternization of the amine with methyl iodide to form the final product, 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.", "7. Purification of the product using standard techniques such as extraction, washing with water, drying with magnesium sulfate, and evaporation of the solvent." ] }

CAS RN

1935565-29-9

Molecular Formula

C6H11NO

Molecular Weight

113.2

Purity

0

Origin of Product

United States

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